MTIC

prodrug activation independence in vitro cytotoxicity TLX5 lymphoma

MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide; CAS 1232679-56-9; also known as NSC is the DNA-alkylating active metabolite shared by the antineoplastic prodrugs temozolomide (TMZ) and dacarbazine (DTIC). Chemically, it is a monocarboxylic acid amide belonging to the triazene class of mono-alkylating agents, with a molecular formula of C₅H₈N₆O and a molecular weight of 168.16 g/mol.

Molecular Formula C5H8N6O
Molecular Weight 168.16 g/mol
CAS No. 1232679-56-9
Cat. No. B10788305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTIC
CAS1232679-56-9
Molecular FormulaC5H8N6O
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCN=NNC1=C(NC=N1)C(=O)N
InChIInChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)
InChIKeyMVBPAIHFZZKRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTIC 1232679-56-9: The Common Active Metabolite of Temozolomide and Dacarbazine — What Makes It a Non-Interchangeable Alkylating Agent


MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide; CAS 1232679-56-9; also known as NSC 407347) is the DNA-alkylating active metabolite shared by the antineoplastic prodrugs temozolomide (TMZ) and dacarbazine (DTIC) [1]. Chemically, it is a monocarboxylic acid amide belonging to the triazene class of mono-alkylating agents, with a molecular formula of C₅H₈N₆O and a molecular weight of 168.16 g/mol [2]. In biological systems, MTIC undergoes pH-dependent hydrolysis to release a reactive methyl-diazonium cation that preferentially methylates DNA at the O⁶ and N⁷ positions of guanine, generating the cytotoxic O⁶-methylguanine (O⁶-MeG) lesion [3]. Unlike its prodrugs, MTIC is the direct DNA-damaging species; understanding its intrinsic biochemical properties is essential for researchers designing DNA-repair studies, cytotoxicity screens, or combination regimens.

Why MTIC 1232679-56-9 Cannot Be Replaced by Dacarbazine, Temozolomide, or HMMTIC in Experimental Systems


MTIC cannot be functionally interchanged with its prodrugs or metabolic intermediates because each has distinct activation requirements and pharmacokinetic liabilities that directly impact experimental readouts. Dacarbazine (DTIC) is completely dependent on hepatic cytochrome P450 isoforms (predominantly CYP1A2, Km = 659 µM) for N-demethylation to MTIC, meaning its cytotoxicity varies dramatically with microsomal enzyme activity [1]. Temozolomide undergoes spontaneous, non-enzymatic hydrolysis at physiological pH (t₁/₂ ≈ 1.8 h) to generate MTIC, but the conversion is time-dependent, pH-sensitive, and yields MTIC exposures that are only ~2.4% of the parent drug AUC, introducing substantial kinetic uncertainty in in vitro and in vivo models [2]. The primary dacarbazine metabolite HMMTIC requires further metabolic activation to release MTIC. Consequently, using MTIC directly eliminates the confounding variables of prodrug activation efficiency, enzyme expression heterogeneity, and variable conversion kinetics — factors that are critical for reproducible dose-response determination, DNA damage quantitation, and resistance-mechanism studies [3].

MTIC 1232679-56-9: Quantitative Differentiation Evidence Versus Closest Comparators


MTIC Retains Full Cytotoxic Activity in the Absence of Microsomal Enzymes, Whereas Dacarbazine Is Completely Inactive

MTIC exhibits full cytotoxic activity toward TLX5 murine lymphoma cells without the addition of mouse-liver microsomes. In contrast, dacarbazine (DTIC) shows no detectable cytotoxicity under identical microsome-free conditions, requiring exogenous metabolic activation to generate the active MTIC species. This was demonstrated by Tsang et al. (1991) using a standardized ³¹Cr-release assay where MTIC and temozolomide were directly cytotoxic in the absence of microsomes, while dacarbazine yielded MTIC (and HMMTIC) only when microsomes were included in the incubation mixture [1]. This constitutes the most fundamental differentiation: MTIC is the effector molecule; dacarbazine is an obligate prodrug.

prodrug activation independence in vitro cytotoxicity TLX5 lymphoma

MTIC ID₅₀ Values Span a 43-Fold Range Across Human Cell Lines Stratified by O⁶-Alkylguanine-DNA Alkyltransferase (O⁶AT/MGMT) Status

The cytotoxicity of MTIC is directly and quantitatively linked to cellular O⁶-alkylguanine-DNA alkyltransferase (O⁶AT/MGMT) expression levels. Lunn & Harris (1988) determined MTIC ID₅₀ values in three well-characterized human cell lines: HT29 (Mer⁺Rem⁺; high MGMT), A549 (Mer⁺Rem⁻; intermediate MGMT activity), and VA13 (Mer⁻; MGMT-deficient). The ID₅₀ values were 650 µM, 210 µM, and 15 µM, respectively — a 43.3-fold difference between the most resistant and most sensitive lines [1]. This quantitative stratification directly reflects the capacity of MGMT to repair O⁶-methylguanine lesions, establishing MTIC as a probe for MGMT-dependent alkylator resistance.

MGMT-dependent cytotoxicity ID₅₀ quantification DNA repair stratification

PARP Inhibitor NU1025 Potentiates MTIC Cytotoxicity 3.5-Fold in L1210 Leukemia Cells

The cytotoxicity of MTIC is significantly enhanced by co-treatment with the poly(ADP-ribose) polymerase (PARP) inhibitor NU1025. Bowman et al. (1998) demonstrated that NU1025 potentiated MTIC-mediated cell killing by 3.5-fold (350% enhancement) in murine L1210 leukemia cells, compared to MTIC alone [1]. The potentiation was equally effective whether NU1025 was administered simultaneously with or after MTIC exposure, indicating that the effect is mediated by inhibition of DNA damage recovery rather than by altered drug uptake. A structurally distinct PARP inhibitor, NU1064, produced comparable potentiation, confirming the effect is PARP-dependent [2]. Notably, the same study showed potentiation factors of only 1.4-fold for γ-irradiation and 2-fold for bleomycin, positioning MTIC as the most potentiable DNA-methylating agent in this comparative panel.

PARP inhibitor potentiation DNA damage combination L1210 leukemia

MTIC at 10⁻⁴ M Induces DNA Repair Synthesis While Suppressing Semi-Conservative DNA Replication: Kinetics Favor Repair Over 30 Minutes

MTIC exerts a dual effect on DNA metabolism at defined concentrations: it induces unscheduled DNA repair synthesis while simultaneously inhibiting semi-conservative replication. Mizuno et al. (1976) showed that MTIC at 10⁻⁴ M induced repair synthesis of DNA in HeLa cells as measured by [³H]thymidine incorporation in the presence of hydroxyurea (which blocks replicative synthesis). The extent of repair synthesis was greater at 30 minutes post-treatment than at 5 minutes, indicating progressive engagement of repair pathways [1]. At the same 10⁻⁴ M concentration, MTIC inhibited normal semi-conservative DNA replication. At a higher concentration of 10⁻³ M, MTIC caused irreversible DNA damage as evidenced by persistently reduced sedimentation of DNA in alkaline sucrose gradients, whereas the effect at 10⁻⁵ M was fully reversible within 30 minutes [2]. This concentration-dependent reversibility distinguishes MTIC's DNA-damage profile from that of many crosslinking alkylators.

DNA repair synthesis semi-conservative replication inhibition HeLa cell DNA kinetics

MTIC Systemic Exposure (AUC) After Temozolomide Administration Is Only ~2.4% of Parent Drug, Yet Drives Equivalent Cytotoxicity

Following oral administration of temozolomide 150 mg/m², the mean systemic exposure (AUC) of the active metabolite MTIC is dramatically lower than that of the parent prodrug. The FDA prescribing information for temozolomide reports mean AUC values of 23.4 µg·hr/mL for temozolomide versus 864 ng·hr/mL for MTIC — a ratio of approximately 2.4% [1]. Despite this low relative exposure, MTIC is the species responsible for DNA methylation and cytotoxicity; temozolomide itself is pharmacologically inert. Both species exhibit similar elimination half-lives (t₁/₂ ≈ 1.8–1.9 h), indicating that MTIC formation is the rate-limiting step in temozolomide pharmacokinetics [2]. Exposure equivalence studies have confirmed that the 90% confidence interval for the intravenous:oral AUC ratio of MTIC falls within the bioequivalence range of 0.80–1.25, validating that MTIC exposure, not temozolomide exposure, is the critical driver of therapeutic activity [3].

pharmacokinetic differentiation AUC ratio MTIC/TMZ exposure equivalence

MTIC 1232679-56-9: Research and Industrial Application Scenarios Derived from Quantitative Evidence


Direct DNA Alkylation Studies in CYP450-Deficient or Defined-Metabolism In Vitro Models

MTIC is the reagent of choice for DNA-damage assays in cell lines lacking cytochrome P450 activity or in reconstituted biochemical systems. Unlike dacarbazine, which requires microsomal CYP1A2 (Km = 659 µM) for activation, MTIC alkylates DNA directly upon dissolution at physiological pH [1]. This enables precise control over the delivered alkylating dose without variability from enzyme expression, making it ideal for standardized DNA adduct quantitation, comet assays, and repair-kinetics experiments. The defined concentration thresholds characterized by Mizuno et al. (10⁻⁴ M for repair synthesis induction; 10⁻³ M for irreversible strand breaks) provide researchers with validated working concentrations for reproducible experimental designs [2].

MGMT-Dependent Drug Resistance Profiling and Biomarker Validation Panels

The 43.3-fold ID₅₀ differential between MGMT-proficient (HT29, 650 µM) and MGMT-deficient (VA13, 15 µM) cell lines establishes MTIC as a calibrated probe for MGMT functional testing [1]. Laboratories performing drug-sensitivity screening on tumor panels or patient-derived organoids can benchmark MGMT-dependent resistance phenotypes against these reference values. This application is directly relevant to procurement decisions in translational oncology programs assessing MGMT promoter methylation status as a predictive biomarker for alkylating-agent sensitivity [2].

PARP Inhibitor Combination Screening and Synergy Quantification

The 3.5-fold potentiation of MTIC cytotoxicity by PARP inhibitor NU1025, which exceeds the potentiation factors observed for γ-irradiation (1.4-fold) and bleomycin (2.0-fold), positions MTIC as the optimal methylating agent partner for PARP inhibitor combination studies [1]. Researchers evaluating novel PARP inhibitors or conducting high-throughput synergy screens should preferentially use MTIC over temozolomide to eliminate the confounding variable of prodrug-to-active-metabolite conversion kinetics. This is particularly relevant for studies aiming to translate in vitro potentiation ratios into in vivo combination dosing schedules [2].

Pharmacokinetic Bioanalysis and Therapeutic Drug Monitoring Assay Development

Given that MTIC AUC represents only ~2.4% of temozolomide exposure yet is the pharmacodynamically active species, accurate MTIC quantification is essential for pharmacokinetic-pharmacodynamic correlation studies [1]. The validated HPLC and LC-MS/MS methods developed for simultaneous determination of MTIC, temozolomide, and downstream metabolites (AIC) require authentic MTIC reference standards for calibration. Procurement of high-purity MTIC (≥98%) is critical for bioanalytical laboratories developing therapeutic drug monitoring assays or conducting clinical pharmacokinetic bridging studies where MTIC exposure equivalence, rather than temozolomide exposure, is the regulatory endpoint [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MTIC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.